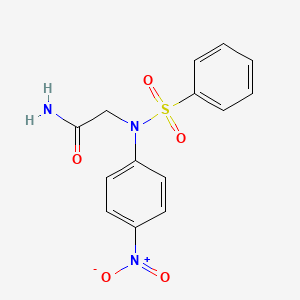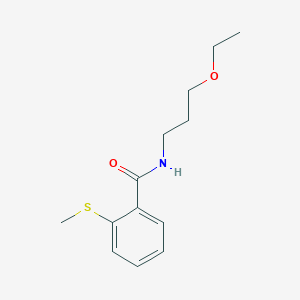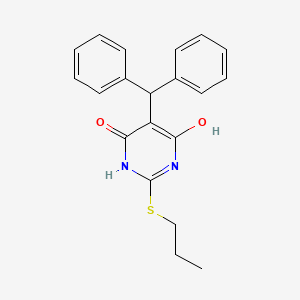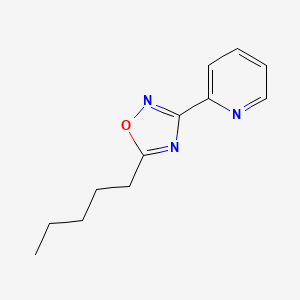![molecular formula C14H20N2O4S2 B5163285 4-{[4-(1-piperidinylsulfonyl)-2-thienyl]carbonyl}morpholine](/img/structure/B5163285.png)
4-{[4-(1-piperidinylsulfonyl)-2-thienyl]carbonyl}morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[4-(1-piperidinylsulfonyl)-2-thienyl]carbonyl}morpholine, also known as PIPES, is a chemical compound commonly used in scientific research. It is a buffering agent that helps maintain a stable pH in biological experiments. PIPES is widely used in various fields of research, including biochemistry, molecular biology, and pharmacology.
Mécanisme D'action
4-{[4-(1-piperidinylsulfonyl)-2-thienyl]carbonyl}morpholine acts as a buffering agent by accepting or donating protons to maintain a stable pH. It has a pKa value of 7.5, which makes it an effective buffer in the physiological pH range. This compound is a zwitterionic compound, which means it has both positive and negative charges. This property allows it to interact with both acidic and basic molecules, making it an effective buffer in a wide range of experimental conditions.
Biochemical and Physiological Effects:
This compound does not have any direct biochemical or physiological effects on cells or tissues. Its primary function is to maintain a stable pH in experimental conditions. However, the use of this compound in experiments can indirectly affect the biochemical and physiological outcomes of the experiment. For example, changes in pH can affect the activity of enzymes, alter protein conformation, and impact cell viability.
Avantages Et Limitations Des Expériences En Laboratoire
4-{[4-(1-piperidinylsulfonyl)-2-thienyl]carbonyl}morpholine has several advantages for lab experiments. It is an effective buffer in the physiological pH range, making it suitable for biological experiments. This compound is also highly soluble in water, making it easy to prepare solutions of different concentrations. Additionally, this compound is relatively inexpensive compared to other buffering agents, making it a cost-effective option for experiments.
However, there are also limitations to the use of this compound in lab experiments. This compound has a relatively low buffering capacity compared to other buffering agents, such as HEPES or Tris. This means that larger amounts of this compound may be required to maintain a stable pH in certain experimental conditions. Additionally, this compound can interfere with certain assays, such as those involving metal ions or chelating agents, due to its sulfonic acid group.
Orientations Futures
There are several future directions for the use of 4-{[4-(1-piperidinylsulfonyl)-2-thienyl]carbonyl}morpholine in scientific research. One potential area of research is the development of new this compound derivatives with improved buffering capacity or specific properties for certain experimental conditions. Another area of research is the use of this compound in combination with other buffering agents to improve the stability and reproducibility of experimental conditions. Additionally, the use of this compound in new experimental techniques, such as single-cell analysis or microfluidics, could provide new insights into cellular processes and disease mechanisms.
Méthodes De Synthèse
The synthesis of 4-{[4-(1-piperidinylsulfonyl)-2-thienyl]carbonyl}morpholine involves the reaction of 2-chlorothiophene with piperidine, followed by the addition of morpholine and the reaction with sulfonyl chloride. The final product is obtained by purification through recrystallization. This compound is a white crystalline powder that is highly soluble in water and has a melting point of 300°C.
Applications De Recherche Scientifique
4-{[4-(1-piperidinylsulfonyl)-2-thienyl]carbonyl}morpholine is widely used in scientific research as a buffering agent due to its ability to maintain a stable pH in biological experiments. It is commonly used in cell culture, protein purification, and enzymatic assays. This compound is also used in electrophysiology experiments to maintain the pH of the extracellular solution. Additionally, this compound is used in the preparation of various reagents and solutions used in molecular biology and biochemistry experiments.
Propriétés
IUPAC Name |
morpholin-4-yl-(4-piperidin-1-ylsulfonylthiophen-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S2/c17-14(15-6-8-20-9-7-15)13-10-12(11-21-13)22(18,19)16-4-2-1-3-5-16/h10-11H,1-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBYJXZCARMAAOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CSC(=C2)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thiomorpholine](/img/structure/B5163215.png)
![methyl 4-{[1-(3-chlorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]methyl}benzoate](/img/structure/B5163220.png)

![ethyl 2-{[(4-methyl-3-nitrophenyl)sulfonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5163242.png)


![2-[tert-butyl(methyl)amino]ethyl 2-chlorobenzoate hydrochloride](/img/structure/B5163280.png)

![2-dibenzo[b,d]furan-3-yl-4,7-diphenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5163298.png)
![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-2-(1-methyl-1H-pyrrol-3-yl)acetamide](/img/structure/B5163302.png)

![2-benzyl-1-[(3-chlorophenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5163313.png)
